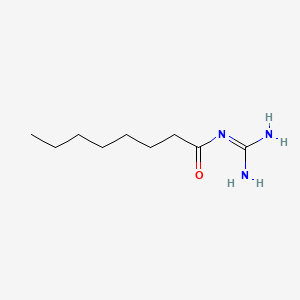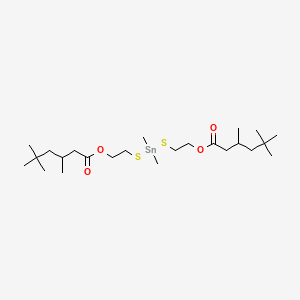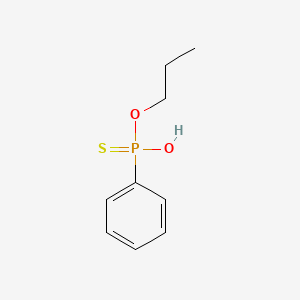
Phenyl-phosphonothioic acid propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-phosphonothioic acid propyl ester is an organophosphorus compound characterized by the presence of a phenyl group, a phosphonothioic acid moiety, and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-phosphonothioic acid propyl ester can be synthesized through the esterification of phenyl-phosphonothioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction scheme is as follows:
Phenyl-phosphonothioic acid+Propanol→Phenyl-phosphonothioic acid propyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions: Phenyl-phosphonothioic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Phenyl-phosphonic acid derivatives.
Reduction: Phenyl-phosphonothioic acid propanol.
Substitution: Various substituted phosphonothioic acid derivatives.
Scientific Research Applications
Phenyl-phosphonothioic acid propyl ester has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl-phosphonothioic acid propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of phosphatases and other enzymes critical to cellular functions.
Comparison with Similar Compounds
- Phenyl-phosphonic acid ethyl ester
- Phenyl-phosphonothioic acid methyl ester
- Phenyl-phosphonothioic acid butyl ester
Comparison: Phenyl-phosphonothioic acid propyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl ester exhibits different physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
53121-59-8 |
|---|---|
Molecular Formula |
C9H13O2PS |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
hydroxy-phenyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS/c1-2-8-11-12(10,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,13) |
InChI Key |
LLEYANVBVMPFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





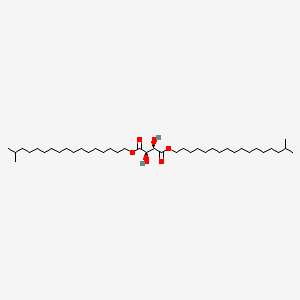
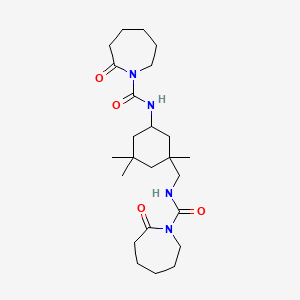
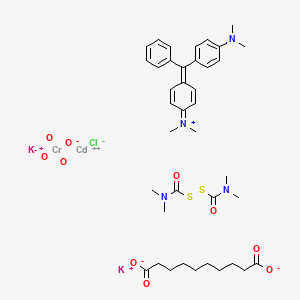
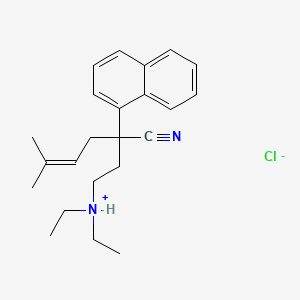
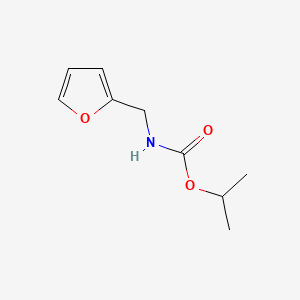
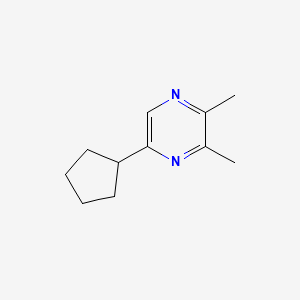
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)

![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
